molecular formula C18H17N3O3 B2612917 2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 946381-40-4

2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B2612917
CAS RN: 946381-40-4
M. Wt: 323.352
InChI Key: CHRBSKLBPVNLOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactivity of a compound like “2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” would depend on various factors including its functional groups and the conditions under which it is stored or used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure . Without specific experimental data, it is difficult to provide a detailed analysis of the physical and chemical properties of “2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide”.

Scientific Research Applications

Anticancer Activity

Imidazole derivatives have garnered attention for their potential as anticancer agents. This compound’s unique structure may interfere with cancer cell growth, making it a candidate for further investigation in cancer therapy .

Antiviral Properties

Given the urgent need for antiviral drugs, imidazole-based compounds have been explored. Our compound might exhibit antiviral activity against specific viruses, although further studies are necessary to validate this potential .

Anti-Inflammatory Effects

Imidazole derivatives often possess anti-inflammatory properties. Researchers could explore whether our compound modulates inflammatory pathways, potentially aiding in the treatment of inflammatory diseases .

Antimicrobial Applications

Imidazole-containing compounds frequently exhibit antibacterial and antifungal activities. Investigating the efficacy of our compound against specific pathogens could provide valuable insights .

Enzyme Inhibition

Imidazole derivatives can act as enzyme inhibitors. Researchers might explore whether our compound selectively inhibits specific enzymes, making it relevant for drug development .

Metabolic Pathways

Understanding how our compound interacts with metabolic pathways is crucial. It could influence cellular processes, making it relevant for metabolic disorder research .

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Specific safety data for “2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is not available in the literature.

Future Directions

Future research could focus on elucidating the synthesis, structure, reactivity, mechanism of action, and safety profile of “2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide”. This would provide a more complete understanding of this compound and its potential applications .

properties

IUPAC Name

2-ethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-24-14-9-5-4-8-13(14)17(22)20-16-12(2)19-15-10-6-7-11-21(15)18(16)23/h4-11H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRBSKLBPVNLOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=C3C=CC=CN3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.